molecular formula C15H16N2O2 B2963002 4-((4-Methylbenzyl)oxy)benzohydrazide CAS No. 147807-57-6

4-((4-Methylbenzyl)oxy)benzohydrazide

Cat. No.: B2963002
CAS No.: 147807-57-6
M. Wt: 256.305
InChI Key: DXNPTUURAAALDS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-((4-Methylbenzyl)oxy)benzohydrazide typically involves the reaction of 4-((4-methylbenzyl)oxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol . The product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

4-((4-Methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Similar compounds to 4-((4-Methylbenzyl)oxy)benzohydrazide include:

The uniqueness of this compound lies in its specific molecular structure, which allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-2-4-12(5-3-11)10-19-14-8-6-13(7-9-14)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNPTUURAAALDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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